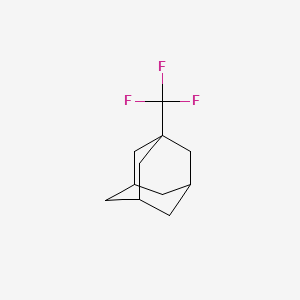

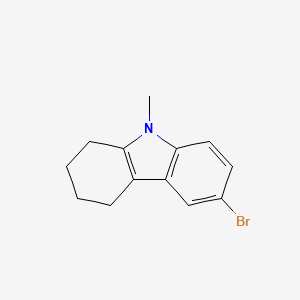

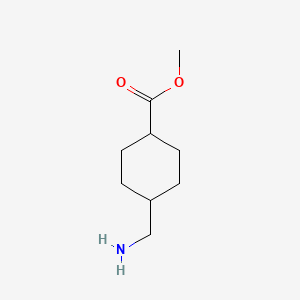

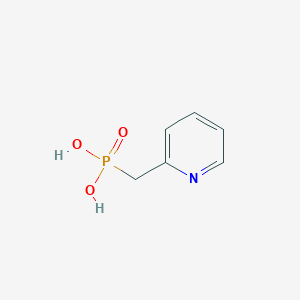

![molecular formula C17H13NO4 B1316475 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde CAS No. 69383-93-3](/img/structure/B1316475.png)

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde

Descripción general

Descripción

The compound “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. Synthesis methods for similar compounds involve chemical reactions345.Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed6789.Chemical Reactions Analysis

The chemical reactions involving “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde” are not well-documented. However, similar compounds have been studied1011152.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been analyzed672.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Chemical Synthesis and Applications: The compound has been synthesized through various chemical reactions, showcasing its versatility in forming heterocyclic compounds and its potential in creating new materials. For instance, it has been used as a precursor for synthesizing 1,3,4-oxadiazaheterocycles, indicating its utility in the development of new chemical entities with potential applications in material science and medicinal chemistry (Guesdon et al., 2001).

Therapeutic Research Applications

- Treatment of Sickle Cell Disease: Compounds similar in structure have been assessed for their genotoxicity in vivo, presenting themselves as non-genotoxic candidates for the treatment of sickle cell disease. This underscores the compound's potential in therapeutic applications, particularly in safer drug development compared to existing treatments (dos Santos et al., 2011).

Material Science and Catalysis

- Formation of Gels and Crystalline Structures: The compound's derivatives have shown interesting properties in forming gels and crystalline solvates, suggesting its potential in material science, particularly in the development of gel-forming materials which could have applications in drug delivery systems and the synthesis of novel crystalline structures with unique physical properties (Singh & Baruah, 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied71013.

Direcciones Futuras

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde”. However, similar compounds have been studied10125.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and experimentation would be required.

Propiedades

IUPAC Name |

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510464 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde | |

CAS RN |

69383-93-3 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

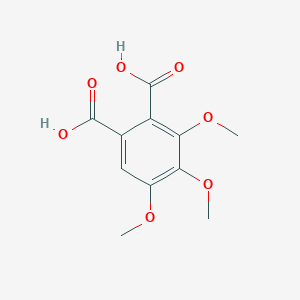

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)